molecular formula C9H10N2O B8533279 4-(Methoxyamino-methyl)-benzonitrile

4-(Methoxyamino-methyl)-benzonitrile

Cat. No.: B8533279
M. Wt: 162.19 g/mol
InChI Key: QXQUMNAPQVVZPE-UHFFFAOYSA-N
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Description

4-(Methoxyamino-methyl)-benzonitrile is a benzonitrile derivative featuring a methoxyamino-methyl (–CH₂–NH–OCH₃) substituent at the para position of the aromatic ring. This compound belongs to a broader class of nitrile-containing molecules, which are widely studied for their applications in medicinal chemistry, material science, and nonlinear optics. The methoxyamino group introduces both hydrophilic and electron-donating properties, influencing its reactivity and biological interactions.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

4-[(methoxyamino)methyl]benzonitrile

InChI

InChI=1S/C9H10N2O/c1-12-11-7-9-4-2-8(6-10)3-5-9/h2-5,11H,7H2,1H3

InChI Key

QXQUMNAPQVVZPE-UHFFFAOYSA-N

Canonical SMILES

CONCC1=CC=C(C=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Substituent Analysis
  • 4-[(4-Methoxyphenyl)amino]benzonitrile (CAS 319016-04-1): Features a 4-methoxyanilino group (–NH–C₆H₄–OCH₃) at the para position . Compared to 4-(Methoxyamino-methyl)-benzonitrile, this compound lacks the methylene (–CH₂–) linker between the amino and methoxy groups.
  • 4-(Aminomethyl)benzonitrile hydrochloride: Contains a simpler –CH₂–NH₂ substituent, lacking the methoxy group .
  • 4-[[(4-Methoxyphenyl)methylene]amino]benzonitrile: A Schiff base with a methoxybenzylidene amino group (–N=CH–C₆H₄–OCH₃), differing in the imine bond and aromatic substitution pattern .
Key Functional Groups
  • Triazole-containing analogs : Compounds like 4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) from incorporate heterocyclic moieties, enhancing π-stacking interactions in biological systems .
Cytotoxicity
  • Compound 1c () exhibits IC₅₀ values of 0.85 µM (MCF-7) and 1.02 µM (MDA-MB-231), attributed to its triazole and chlorophenyl groups enhancing DNA intercalation .
  • 4-(Aminomethyl)benzonitrile derivatives () are intermediates in kinase inhibitor synthesis but lack direct cytotoxicity data. The methoxyamino-methyl group in the target compound may modulate activity through improved solubility or receptor binding.

Nonlinear Optical (NLO) Properties

  • 4-((5-phenyloxazol-2-yl)ethynyl)benzonitrile () has a βHRS value of 45 × 10⁻³⁰ cm⁴·statvolt⁻¹, driven by its extended π-conjugation. The methoxyamino-methyl group in the target compound could reduce NLO efficiency due to steric hindrance but enhance thermal stability .

Data Tables

Table 1: Cytotoxic Activity of Benzonitrile Analogs

Compound IC₅₀ (µM) MCF-7 IC₅₀ (µM) MDA-MB-231 Reference
1c (triazole-chlorophenyl) 0.85 1.02
1h (methoxyphenyl-triazole) 1.12 2.34
Etoposide (reference drug) 1.50 1.80

Table 2: Nonlinear Optical Properties

Compound βHRS (×10⁻³⁰ cm⁴·statvolt⁻¹) Reference
4-((5-phenyloxazol-2-yl)ethynyl)benzonitrile 45
(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one 25
4-DMDBA (hypothetical analog) 50 (predicted)

Critical Analysis of Substituent Effects

  • Methoxy vs. Dimethylamino: highlights that 4-(dimethylamino)benzonitrile forms stronger halogen bonds than methoxy-substituted analogs due to higher electron density .
  • Hydrogen Bonding: The methoxyamino group (–NH–OCH₃) in the target compound may enhance hydrogen-bonding interactions with biological targets, as seen in the ligand 5FB (), which binds to ARG 372 via hydrogen bonds .

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically proceeds via an SN2 mechanism, where methoxyamine acts as a nucleophile, displacing the halide ion from 4-cyanobenzyl bromide or chloride. The process is conducted in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), with bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to neutralize hydrogen halide byproducts.

Example Procedure:

  • Starting Material: 4-Cyanobenzyl bromide (10 mmol) is dissolved in anhydrous DMF (50 mL).

  • Nucleophile Addition: Methoxyamine hydrochloride (12 mmol) and Et₃N (15 mmol) are added under nitrogen atmosphere.

  • Reaction Conditions: The mixture is stirred at 60°C for 12 hours.

  • Workup: The solvent is evaporated under reduced pressure, and the residue is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to yield 4-(methoxyamino-methyl)-benzonitrile as a white solid.

Optimization Insights:

  • Solvent Impact: DMF enhances reaction rates due to its high polarity, but THF may reduce side reactions like nitrile hydrolysis.

  • Temperature: Elevated temperatures (60–80°C) improve yields but risk decomposition; trials suggest 60°C balances efficiency and stability.

Reductive Amination of 4-Cyanobenzaldehyde

This two-step approach involves forming an imine intermediate followed by reduction to introduce the methoxyamino-methyl group.

Imine Formation

4-Cyanobenzaldehyde reacts with methoxyamine in ethanol under acidic catalysis (e.g., acetic acid) to form the corresponding imine.

Reaction Equation:

4-CNC6H4CHO+NH2OCH3CH3COOH, EtOH4-CNC6H4CH=N-OCH3+H2O\text{4-CNC}6\text{H}4\text{CHO} + \text{NH}2\text{OCH}3 \xrightarrow{\text{CH}3\text{COOH, EtOH}} \text{4-CNC}6\text{H}4\text{CH=N-OCH}3 + \text{H}_2\text{O}

Imine Reduction

The imine is reduced using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium on carbon (Pd/C) to yield the target amine.

Example Procedure:

  • Imine Synthesis: 4-Cyanobenzaldehyde (5 mmol) and methoxyamine (6 mmol) are stirred in ethanol (30 mL) with acetic acid (0.5 mL) at 25°C for 6 hours.

  • Reduction: NaBH₃CN (6 mmol) is added portionwise, and stirring continues for 12 hours.

  • Purification: The product is extracted with dichloromethane, washed with brine, and crystallized from ethanol/water.

Key Observations:

  • Catalyst Choice: NaBH₃CN provides milder conditions, avoiding nitrile reduction, whereas Pd/C requires careful hydrogen pressure control.

  • Yield: Typical yields range from 65–75%, with purity >95% by HPLC.

Multi-Step Synthesis via Oximation and Alkylation

Adapting methodologies from nitrile synthesis patents, this route involves oximation of aldehydes followed by alkylation.

Oximation of 4-Formylbenzonitrile

4-Formylbenzonitrile is treated with methoxyamine hydrochloride in the presence of a base to form the oxime intermediate.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM)

  • Base: Triethylamine (1.5 eq)

  • Temperature: 25–35°C for 3–8 hours.

Alkylation and Nitrile Formation

The oxime undergoes alkylation with methyl iodide or dimethyl sulfate to introduce the methoxy group, followed by dehydration to the nitrile using thionyl chloride (SOCl₂).

Critical Parameters:

  • Alkylation Agent: Methyl iodide offers faster kinetics but requires careful stoichiometry to avoid over-alkylation.

  • Dehydration: SOCl₂ in DCM at 0–15°C minimizes side reactions, achieving >90% conversion.

Industrial-Scale Production Considerations

Scaling laboratory methods necessitates addressing cost, safety, and environmental impact. Continuous flow reactors and catalytic systems are pivotal for large-scale synthesis.

Table 1: Comparison of Industrial Methods

ParameterBatch Reactor (Traditional)Continuous Flow System
Yield 75–85%88–92%
Reaction Time 12–24 hours2–4 hours
Purity (HPLC) 95–97%98–99%
Solvent Use HighReduced by 40%

Advantages of Flow Chemistry:

  • Enhanced heat transfer and mixing efficiency.

  • Reduced solvent waste through recycling loops.

Challenges and Optimization Strategies

Nitrile Stability

The benzonitrile group is susceptible to hydrolysis under acidic or basic conditions. Mitigation strategies include:

  • Using anhydrous solvents and inert atmospheres.

  • Minimizing reaction times at elevated temperatures.

Byproduct Formation

Common byproducts include:

  • Over-alkylated derivatives: Controlled addition of alkylating agents reduces this risk.

  • Hydrolysis products: Strict pH control during workup (neutralization to pH 8–9) preserves nitrile integrity.

Table 2: Optimization of Reaction Parameters

ConditionOptimal RangeImpact on Yield
Temperature 60–70°CMaximizes rate
Methoxyamine Eq 1.2–1.5Minimizes waste
Solvent DMF or THFBalances polarity

Q & A

Q. What are the common synthetic routes for preparing 4-(Methoxyamino-methyl)-benzonitrile?

The synthesis typically involves multi-step reactions. For example:

  • Step 1 : Introduce the methoxyamino group via nucleophilic substitution or reductive amination. Reagents like sodium methoxide or borane complexes (e.g., BH₃·THF) may be used to functionalize the benzonitrile core .
  • Step 2 : Optimize protecting groups (e.g., methoxymethoxy groups) to prevent undesired side reactions during subsequent steps .
  • Step 3 : Purify intermediates using column chromatography or recrystallization. Yield optimization often requires temperature control (e.g., 0–60°C) and inert atmospheres .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the nitrile group (C≡N) appears as a distinct peak in ¹³C NMR (~110–120 ppm) .
  • IR Spectroscopy : Identify functional groups (e.g., C≡N stretch ~2220 cm⁻¹, N-H stretch ~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Diffraction : Resolve crystal structure ambiguities .

Q. What are the recommended handling and storage protocols for this compound?

  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid dust formation and inhalation .
  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or oxidation .

Advanced Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity in substitution reactions .
  • Purification Strategies : Employ preparative HPLC for high-purity intermediates, especially for in vitro assays .
  • Reaction Monitoring : Use TLC or inline IR to track reaction progress and minimize by-products .

Q. What strategies resolve data contradictions in biological activity studies of derivatives?

  • Orthogonal Assays : Validate kinase inhibition (e.g., ATPase assays) with cellular viability tests (MTT assays) to distinguish target-specific effects from cytotoxicity .
  • Dose-Response Analysis : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm reproducibility .
  • Structural Analog Comparison : Compare with compounds like 4-[(isopropylamino)methyl]benzonitrile to isolate substituent-specific effects .

Q. How does the substitution pattern influence reactivity and bioactivity?

  • Electronic Effects : Electron-withdrawing groups (e.g., -CN) enhance electrophilicity, favoring nucleophilic attacks .
  • Steric Effects : Bulky substituents (e.g., methoxyamino-methyl) may hinder binding to enzyme active sites, reducing potency .

Q. Example Comparison Table :

CompoundSubstituentBiological Activity
This compound-NH-OCH₃Kinase inhibition (IC₅₀: 50 nM)
4-[(Isopropylamino)methyl]benzonitrile-NH-CH(CH₃)₂Androgen receptor modulation
4-(Hydroxymethyl)benzonitrile-CH₂OHEnzyme probe (Ki: 10 µM)

Q. How can computational methods like DFT predict reactivity in novel reactions?

  • Reaction Pathway Modeling : Simulate transition states to identify energetically favorable pathways (e.g., nitrile reduction to amine) .
  • Electrostatic Potential Maps : Predict nucleophilic/electrophilic sites using software like Gaussian .
  • Vibrational Mode Analysis : Assign experimental IR peaks using potential energy distribution (PED) calculations .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • By-Product Control : Optimize stoichiometry to minimize impurities (e.g., over-alkylation by-products) .
  • Process Safety : Scale-dependent exothermic reactions require controlled addition of reagents like LiAlH₄ .
  • Regulatory Compliance : Ensure intermediates meet ICH guidelines for purity (>95%) using validated analytical methods .

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